REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[O:2][CH2:3][CH3:4].[C:7]([O:11][C:12]([N:14]1[CH2:21][C:20]2[C:19]([NH2:22])=[N:18][NH:17][C:16]=2[CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8].CCN(C(C)C)C(C)C>C1COCC1>[CH2:3]([O:2][C:1]([N:17]1[C:16]2[CH2:15][N:14]([C:12]([O:11][C:7]([CH3:9])([CH3:8])[CH3:10])=[O:13])[CH2:21][C:20]=2[C:19]([NH2:22])=[N:18]1)=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CC=2NN=C(C2C1)N
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Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach r.t.
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was evaporated to dryness under vacuum
|
Type
|
EXTRACTION
|
Details
|
The resulting residue was extracted with AcOEt and water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by flash-chromatography (eluent: ethyl acetate/cyclohexane 4/6 to 7/3)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1N=C(C2=C1CN(C2)C(=O)OC(C)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |